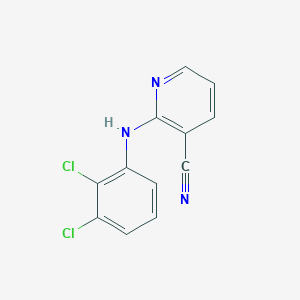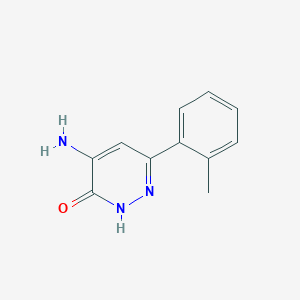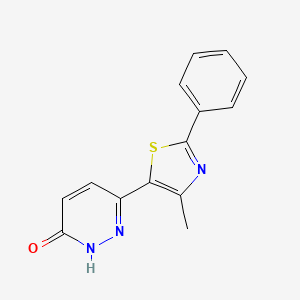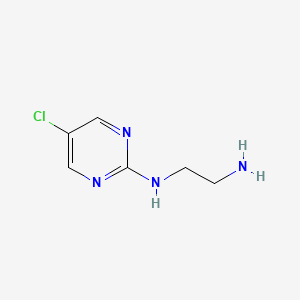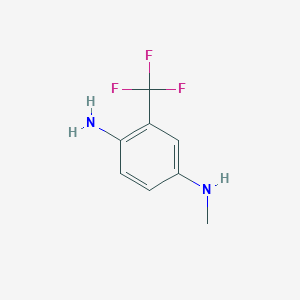
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine
Descripción general
Descripción
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine, commonly known as MTFD, is a chemical compound that belongs to the class of arylamines. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Polymer Synthesis
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine and its derivatives are utilized in the synthesis of various polymers, including poly(ether imide)s and polyimides, due to their unique structural properties. These polymers are known for their excellent thermal stability, optical transparency, low dielectric constants, and mechanical strength, making them suitable for advanced applications in electronics, aerospace, and coatings. For instance, soluble fluorinated poly(ether imide)s synthesized from related diamine monomers exhibit high glass transition temperatures, optical transparency, and good mechanical properties, indicating their potential in high-performance material applications (Liu et al., 2008).
Advanced Materials
The incorporation of trifluoromethyl groups in the diamine structure leads to the development of materials with low water absorption rates, low dielectric constants, and high thermal stability. Such properties are crucial for materials used in electronic devices, where moisture resistance and thermal stability are paramount. Polyimides derived from these diamines demonstrate these properties, making them excellent candidates for electronic and optoelectronic applications (Banerjee et al., 2003).
Gas Separation Membranes
The structural modification of polyimides using 1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine derivatives also impacts their gas permeability. Certain polyimides show enhanced gas permeability, solubility, and thermal stability, which are desirable features for gas separation membranes. These membranes are used in industrial processes that require the separation of specific gases from a mixture, such as in the petrochemical industry (Qiu et al., 2006).
Liquid Crystal Alignment Agents
Fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines, including derivatives of 1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine, have been explored as liquid-crystal alignment agents. These materials exhibit great thermal stability, high mechanical properties, and suitable pretilt angles for nematic liquid crystals, making them potential candidates for advanced liquid-crystal display (LCD) applications. The ability to control the alignment of liquid crystals is crucial for the performance of LCDs, affecting the display's clarity, contrast, and color (Liu et al., 2002).
Propiedades
IUPAC Name |
4-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZLLGYMCAGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





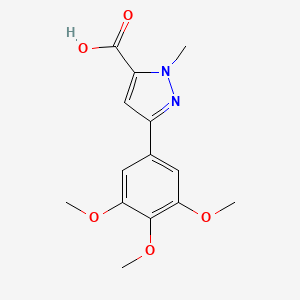
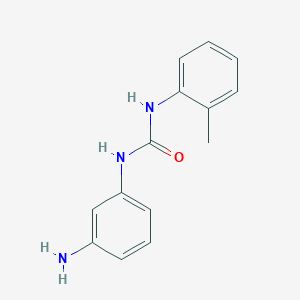
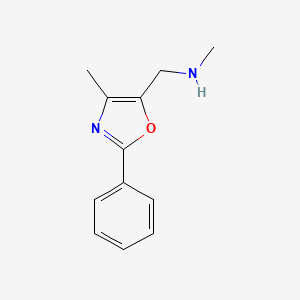
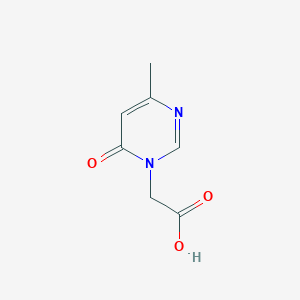
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)

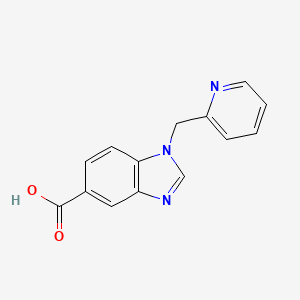
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
